帕瑞普-氟

描述

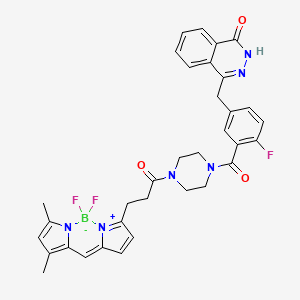

Olaparib-bodipy FL is a compound that combines the properties of olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, with bodipy FL, a fluorescent dye. This combination allows for the dual functionality of targeting PARP enzymes and providing a fluorescent signal for imaging purposes. Olaparib is known for its use in cancer therapy, particularly in treating BRCA-mutated cancers, while bodipy FL is widely used in fluorescence-based imaging techniques .

科学研究应用

奥拉帕利-波迪比 FL 在科学研究中具有广泛的应用,包括:

化学: 用作各种化学反应中的探针,以研究反应机理和动力学。

生物学: 用于基于荧光的成像技术,以研究细胞过程和分子相互作用。

医学: 用于癌症研究,以靶向 PARP 酶并可视化癌细胞。

作用机制

奥拉帕利-波迪比 FL 通过抑制 PARP 酶发挥作用,PARP 酶在 DNA 修复中起着至关重要的作用。通过抑制这些酶,奥拉帕利-波迪比 FL 会在癌细胞中诱导 DNA 损伤,从而导致细胞死亡。波迪比 FL 的荧光成分允许可视化该化合物在细胞中的分布和靶点结合 .

生化分析

Biochemical Properties

Parpi-fl plays a crucial role in biochemical reactions. It interacts with the enzyme PARP1, a key player in DNA damage repair . The interaction between Parpi-fl and PARP1 is characterized by the formation of complexes that can be studied using advanced fluorescence-based methods . This interaction is crucial for understanding the mechanism of action of Parpi-fl and its effects on cellular processes.

Cellular Effects

Parpi-fl has significant effects on various types of cells and cellular processes. It influences cell function by interacting with PARP1, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, Parpi-fl can disrupt the DNA repair pathways, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of Parpi-fl involves its binding interactions with biomolecules, specifically with the enzyme PARP1 . Parpi-fl inhibits the activity of PARP1, leading to an accumulation of DNA damage in the cell . This accumulation of DNA damage can lead to cell death, particularly in cancer cells that have deficiencies in other DNA repair pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Parpi-fl have been observed to change over time. Studies have shown that Parpi-fl is metabolically stable and clears quickly from the circulation . It has also been observed that the uptake of Parpi-fl in tumor cells is closely correlated with PARP1 expression levels .

Dosage Effects in Animal Models

The effects of Parpi-fl vary with different dosages in animal models. High tumor uptake and residency time have been observed in both intratumoral and intravenous administration of Parpi-fl

Metabolic Pathways

Parpi-fl is involved in the DNA damage repair pathway, interacting with the enzyme PARP1 . This interaction disrupts the normal function of PARP1, leading to an accumulation of DNA damage in the cell

Transport and Distribution

Parpi-fl is transported and distributed within cells and tissues in a manner that is still being researched. It has been observed to accumulate selectively in tumor tissues due to high PARP1 expression

Subcellular Localization

The subcellular localization of Parpi-fl has been observed in the nucleus of cells . This localization is crucial for its activity, as it allows Parpi-fl to interact with PARP1, which is also located in the nucleus

准备方法

合成路线和反应条件

奥拉帕利的合成涉及多个步骤,从制备中间体开始,例如 4-[(3-[(4-环丙基羰基)哌嗪-1-基]羰基)-4-氟苯基]甲基(2H)酞嗪-1-酮。然后将该中间体在特定条件下与波迪比 FL 反应,形成奥拉帕利-波迪比 FL。反应通常涉及使用酰胺溶剂和肼 .

工业生产方法

奥拉帕利-波迪比 FL 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。工业方法的一些优势包括使用毒性较低的化合物和提高产率 .

化学反应分析

反应类型

奥拉帕利-波迪比 FL 会发生各种化学反应,包括:

氧化: 涉及添加氧气或去除氢。

还原: 涉及添加氢或去除氧气。

取代: 涉及用另一个原子或原子团取代一个原子或原子团。

常见试剂和条件

这些反应中使用的常见试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂以及卤素等取代试剂。反应通常在受控的温度和压力条件下进行,以确保形成所需的产物 .

主要产物

这些反应形成的主要产物取决于使用的具体试剂和条件。例如,氧化反应可能会产生奥拉帕利-波迪比 FL 的氧化衍生物,而还原反应可能会产生该化合物的还原形式 .

相似化合物的比较

类似化合物

奥拉帕利: 一种用于癌症治疗的 PARP 抑制剂。

鲁卡帕利: 另一种具有类似应用的 PARP 抑制剂。

尼拉帕利: 一种用于治疗卵巢癌的 PARP 抑制剂。

独特性

奥拉帕利-波迪比 FL 由于其靶向 PARP 酶并提供用于成像的荧光信号的双重功能而独一无二。这种组合允许实时可视化该化合物的分布和靶点结合,而其他 PARP 抑制剂则无法做到这一点 .

属性

IUPAC Name |

4-[[3-[4-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoyl]piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32BF3N6O3/c1-21-17-22(2)43-31(21)20-25-9-8-24(44(25)35(43,37)38)10-12-32(45)41-13-15-42(16-14-41)34(47)28-18-23(7-11-29(28)36)19-30-26-5-3-4-6-27(26)33(46)40-39-30/h3-9,11,17-18,20H,10,12-16,19H2,1-2H3,(H,40,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUTVNUEFKPBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32BF3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380359-84-1 | |

| Record name | Olaparib-bodipy FL | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380359841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olaparib-bodipy FL | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OLAPARIB-BODIPY FL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMX54372EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Parpi-FL is a fluorescently labeled small-molecule inhibitor that specifically binds to Poly(ADP-ribose) polymerase 1 (PARP1). [, , ] PARP1 is a nuclear enzyme overexpressed in certain cancer cells, playing a crucial role in DNA repair and tumor survival. [, ] By binding to PARP1, Parpi-FL inhibits its activity, potentially leading to impaired DNA repair and ultimately tumor cell death. [, ]

ANone: While the provided research papers focus on Parpi-FL's application as an imaging agent, they don't delve into its detailed structural characterization. More specific information about its molecular formula, weight, and spectroscopic data may require consulting the compound's synthesis protocol or manufacturer information.

A: Yes, preclinical and clinical studies highlight the potential of Parpi-FL-based optical imaging for early cancer detection and delineation, particularly in oral, esophageal, and oropharyngeal cancers. [, , ]

A: Studies have shown significantly higher uptake of Parpi-FL in tumor cells compared to normal cells, attributed to the overexpression of PARP1 in various cancers. [, , ]

A: Research indicates that while Parpi-FL uptake is inherently selective, it increases in response to DNA damage, such as that induced by radiation therapy. This suggests its potential for monitoring radiation treatment response. []

A: Yes, research has explored the feasibility of using Parpi-FL in intraoperative settings for real-time tumor margin assessment. A topical staining protocol demonstrated high sensitivity and specificity in identifying tumor margins in fresh oral cancer tissues. []

ANone: Parpi-FL offers several advantages:

- Molecular Specificity: Targets PARP1, overexpressed in many cancers, enhancing detection accuracy. [, ]

- Real-time Imaging: Enables immediate visualization of tumor margins during surgery. []

- Topical Application: Allows for non-invasive imaging in accessible cancers like oral cancer. [, ]

- Improved Diagnostic Accuracy: Combining Parpi-FL fluorescence with reflectance confocal microscopy enhances the detection of certain cancers, such as basal cell carcinoma. [, ]

ANone: Yes, research has investigated Parpi-FL's potential in other cancer types, including:

- Basal Cell Carcinoma: Demonstrated improved detection with combined fluorescence and reflectance contrast. [, ]

- Cervical Cancer: Showed potential for identifying tumor cells during colposcopy procedures. [, ]

- Small Cell Lung Cancer: Nanoemulsion-encapsulated Parpi-FL effectively delineated subcutaneous xenografts in mouse models. []

- Glioblastoma: Investigated for optical and PET imaging of PARP1 in glioblastoma models. [, ]

- Melanoma: PARP1 expression in melanocytic lesions was studied for potential Parpi-FL based molecular diagnosis. []

ANone: Nanoemulsion encapsulation of Parpi-FL has been shown to:

- Increase blood half-life: Improves the pharmacokinetic profile and extends its circulation time. []

- Enhance tumor targeting: Allows for passive accumulation in tumors due to the enhanced permeability and retention effect. []

- Improve therapeutic efficacy: Enhances drug delivery to the tumor site, potentially increasing treatment efficacy. []

ANone: While the provided research primarily focuses on imaging applications, various analytical techniques can be employed to characterize and quantify Parpi-FL, including:

ANone: Although the research provided focuses on Parpi-FL as an imaging agent, resistance mechanisms are relevant to its parent compound, olaparib, which is a PARP inhibitor. Resistance mechanisms to PARP inhibitors can include:

ANone: PARP1 overexpression is frequently observed in various cancer types and is often associated with:

A: Yes, preclinical studies have explored the feasibility of using Parpi-FL for fluorescence-guided surgery in mouse models of oral cancer. [] The specific fluorescence emitted by Parpi-FL when bound to PARP1 allows surgeons to visualize tumor margins in real-time, potentially enabling more precise tumor resection.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。